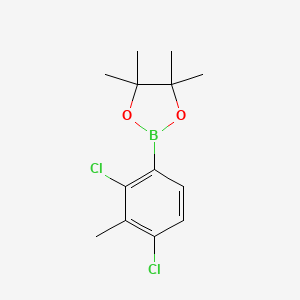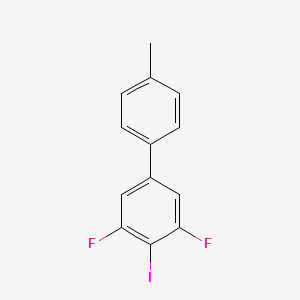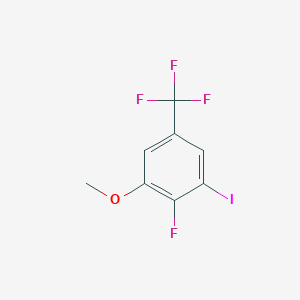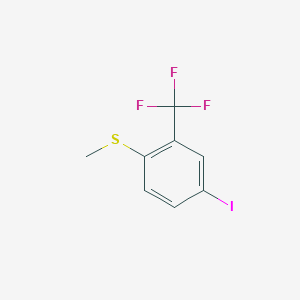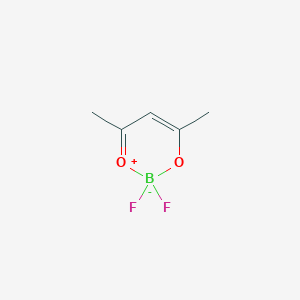
2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide is a boron-containing compound known for its unique chemical structure and properties. This compound is part of the dioxaborinine family, which is characterized by the presence of boron atoms within a heterocyclic ring. The presence of fluorine atoms and methyl groups further enhances its reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide typically involves the reaction of pentane-2,4-dione with boron trifluoride etherate (BF3·OEt2) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a dry solvent like dichloromethane (CH2Cl2) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Complex Formation: It can form complexes with metals and other organic molecules, enhancing its utility in catalysis and material science.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorine-substituted derivatives, while oxidation reactions can produce boronic acids or esters.
Scientific Research Applications
2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the development of fluorescent dyes and probes for biological imaging.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide involves its ability to interact with various molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile reagent in chemical reactions. Additionally, the presence of fluorine atoms enhances its electron-withdrawing properties, influencing its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-4,6-di-p-tolyl-2H-1,3,2-dioxaborinine
- 2,2-Difluoro-4,6-dimethyl-2H-1λ3,3,2λ4-dioxaborinine
- Difluoro {2- [1- (3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole}boron
Uniqueness
2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide stands out due to its specific substitution pattern and the presence of both fluorine and methyl groups. These features contribute to its unique reactivity and stability, making it a valuable compound in various applications compared to its analogs .
Properties
CAS No. |
15390-25-7 |
|---|---|
Molecular Formula |
C5H7BF2O2 |
Molecular Weight |
147.92 g/mol |
IUPAC Name |
2,2-difluoro-4,6-dimethyl-1-oxa-3-oxonia-2-boranuidacyclohexa-3,5-diene |
InChI |
InChI=1S/C5H7BF2O2/c1-4-3-5(2)10-6(7,8)9-4/h3H,1-2H3 |
InChI Key |
UAEGSWGMLVSQPF-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(OC(=CC(=[O+]1)C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-Benzhydryl-2-methylazetidine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B14021340.png)

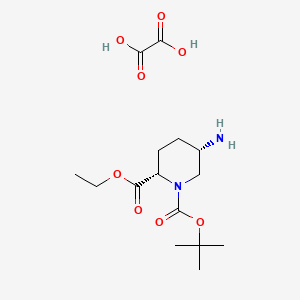
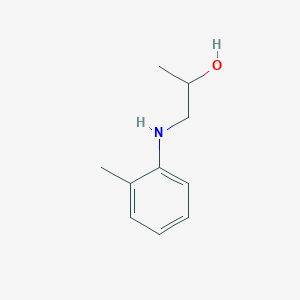

![4-[2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14021380.png)
![6H-Pyrrolo[3,4-d]pyrimidine-6-butanoicacid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo-](/img/structure/B14021383.png)
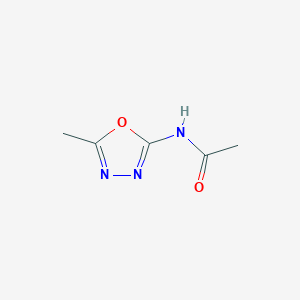
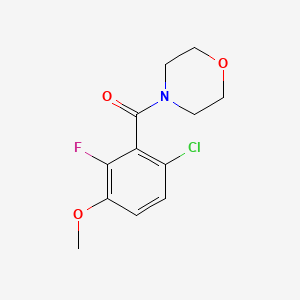
![Ethyl 6-(benzyloxy)-5-oxo-4,5-dihydrothieno[3,2-B]pyridine-7-carboxylate](/img/structure/B14021386.png)
